AR 12456 Lowers Serum Total Cholesterol at a Fourfold Lower Dose Than Trapidil in Diet-Induced Hyperlipidemic Guinea Pigs
In a direct head-to-head study in guinea pigs fed a cholesterol-rich diet, AR 12456 administered intraperitoneally at 5 mg/kg body weight produced a stronger reduction in serum total cholesterol (TC) than trapidil at 20 mg/kg i.p. [1]. This indicates a significantly higher in vivo hypocholesterolemic potency.
| Evidence Dimension | Serum total cholesterol reduction in hypercholesterolemic guinea pigs |
|---|---|
| Target Compound Data | AR 12456, 5 mg/kg i.p., caused a stronger reduction in TC than trapidil at 20 mg/kg. |
| Comparator Or Baseline | Trapidil, 20 mg/kg i.p., caused a weaker reduction in TC. |
| Quantified Difference | Approximately fourfold dose advantage for AR 12456 (specific percentage reduction values not available in abstract). |
| Conditions | Cholesterol-rich diet-fed guinea pig model; compound administered intraperitoneally. |
Why This Matters
Procurement for in vivo hyperlipidemia studies must account for dose potency; selecting AR 12456 over trapidil allows researchers to use lower mass amounts to achieve comparable or superior cholesterol-lowering endpoints.
- [1] Beitz J, Hoffmann-Heinroth I, Mest HJ. The trapidil derivative AR 12456 protects against serum hyperlipidemia in guinea pigs. J Lipid Mediat. 1991 Mar-Apr;3(2):177-86. PMID: 1665714. View Source
